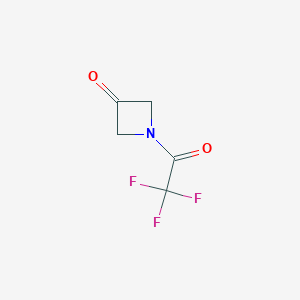

1-(2,2,2-Trifluoroacetyl)azetidin-3-one

Overview

Description

“1-(2,2,2-Trifluoroacetyl)azetidin-3-one” is a chemical compound with the CAS Number: 1803610-57-2 . It has a molecular weight of 167.09 . The IUPAC name for this compound is 1-(2,2,2-trifluoroacetyl)azetidin-3-one .

Molecular Structure Analysis

The InChI code for “1-(2,2,2-Trifluoroacetyl)azetidin-3-one” is 1S/C5H4F3NO2/c6-5(7,8)4(11)9-1-3(10)2-9/h1-2H2 . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical And Chemical Properties Analysis

“1-(2,2,2-Trifluoroacetyl)azetidin-3-one” is a powder . The compound should be stored at room temperature .

Scientific Research Applications

Application Summary

“1-(2,2,2-Trifluoroacetyl)azetidin-3-one” is used in the synthesis of DNA targeting agents, specifically 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles .

Method of Application

The compound is synthesized through a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS .

Results or Outcomes

The synthesized analogs were primarily screened for their ability to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools . The most promising compound demonstrated a strong binding affinity (Kb = 1 × 10^5 M^−1) with double-helical DNA, particularly within the minor groove .

2. Agrochemicals

Application Summary

Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using “1-(2,2,2-Trifluoroacetyl)azetidin-3-one”, are used in the protection of crops from pests .

Method of Application

The specific method of application or experimental procedures for this use was not detailed in the source .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

3. Synthesis of Heterocyclic Amino Acid Derivatives

Application Summary

“1-(2,2,2-Trifluoroacetyl)azetidin-3-one” is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .

Method of Application

The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Results or Outcomes

The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

4. Synthesis of β-Lactam Ring

Application Summary

The azetidin-2-one ring, which can be synthesized using “1-(2,2,2-Trifluoroacetyl)azetidin-3-one”, has given life-saving penicillin and cephalosporin antibiotics .

Method of Application

The specific method of application or experimental procedures for this use was not detailed in the source .

Results or Outcomes

Over the years, β-lactams have also emerged as versatile building blocks (β-lactam synthon method) for the synthesis of amino acids, alkaloids and toxoids with potential .

5. Synthetic Chemistry of Azetidines

Application Summary

“1-(2,2,2-Trifluoroacetyl)azetidin-3-one” is used in the synthetic chemistry of azetidines . Azetidines are immensely reactive and have important prospects in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions .

Method of Application

The specific method of application or experimental procedures for this use was not detailed in the source .

Results or Outcomes

Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .

6. Synthesis of Spiro-Azetidin-2-One

Application Summary

The azetidin-2-one ring, which can be synthesized using “1-(2,2,2-Trifluoroacetyl)azetidin-3-one”, has given life-saving penicillin and cephalosporin antibiotics .

Method of Application

The specific method of application or experimental procedures for this use was not detailed in the source .

Results or Outcomes

Over the years, β-lactams have also emerged as versatile building blocks (β-lactam synthon method) for the synthesis of amino acids, alkaloids and toxoids with potential .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements for this compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

1-(2,2,2-trifluoroacetyl)azetidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3NO2/c6-5(7,8)4(11)9-1-3(10)2-9/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWGKTFLTBNWJIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-Trifluoroacetyl)azetidin-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,3,5-triazin-2(1H)-one](/img/structure/B1528910.png)

![Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1528918.png)

![Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1528923.png)